molecular formula C23H21NO4 B5087502 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate

2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate

Cat. No.: B5087502
M. Wt: 375.4 g/mol
InChI Key: XBLJONFODWNELP-UHFFFAOYSA-N
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Description

2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate is a structurally complex aromatic ester featuring a methoxy group, a benzoate ester backbone, and a penta-1,3-diyn-1-yl linker terminating in a morpholine moiety. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, is known to enhance solubility and bioavailability in pharmaceutical contexts . The conjugated diyne system (penta-1,3-diyn-1-yl) may contribute to unique electronic properties, such as extended π-conjugation, which could influence reactivity or spectroscopic behavior .

Properties

IUPAC Name

[2-methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-26-22-18-19(8-4-3-7-13-24-14-16-27-17-15-24)11-12-21(22)28-23(25)20-9-5-2-6-10-20/h2,5-6,9-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLJONFODWNELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#CC#CCN2CCOCC2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions or cellular processes.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate involves its interaction with specific molecular targets. The morpholine ring and methoxy group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholine Moieties

Morpholine-containing compounds are widely studied for their pharmacological and material science applications. Key comparisons include:

  • 5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione ():
    This compound shares the methoxyphenyl-morpholine motif but replaces the diyne-benzoate ester with a diazinane-trione system. The morpholine group likely enhances solubility, while the trione core may confer hydrogen-bonding capacity, contrasting with the ester’s lipophilic nature in the target compound .

  • 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-1H-benzimidazole derivatives ():
    These benzimidazole derivatives incorporate morpholine via a propoxy linker. The sulfonyl and benzimidazole groups introduce strong hydrogen-bond acceptors, differing from the benzoate ester’s electrophilic carbonyl group. Such structural differences may lead to divergent biological activities .

Benzoate Esters with Varied Substituents

  • 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate (): This analog substitutes the diyne-morpholine group with an allyl substituent. X-ray crystallography reveals a dihedral angle of 73.6° between the benzene rings, indicating steric hindrance.
  • 2-Methoxy-4-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoate ():
    Here, a triazolone-azomethine group replaces the diyne-morpholine unit. Experimental and theoretical spectroscopic studies (e.g., FT-IR, NMR) highlight strong agreement between calculated and observed vibrational modes, suggesting computational methods could predict the target compound’s spectral properties .

Diyne-Containing Compounds

For example, in materials science, such linkers enhance charge transfer in organic semiconductors. The morpholine group’s electron-donating effects could further modulate electronic properties in the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Notable Properties Reference
Target Compound Methoxyphenyl-benzoate, diyne-morpholine Hypothetical: Enhanced conjugation, solubility -
5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-diazinane-trione Methoxyphenyl-morpholine, trione core High hydrogen-bonding capacity
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate Allyl substituent, dichlorobenzoate Dihedral angle 73.6°, steric hindrance
Triazolone-azomethine-phenyl benzoate Triazolone-azomethine group Strong theoretical-experimental spectral agreement

Table 2: Hypothetical Physicochemical Properties of the Target Compound vs. Analogs

Property Target Compound Allyl-Benzoate () Triazolone-Benzoate ()
LogP (Lipophilicity) Moderate (morpholine) High (dichloro, allyl) Moderate (triazolone)
Solubility High (morpholine) Low Moderate
Conjugation Extended (diyne) Limited (allyl) Minimal (azomethine)

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